2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a boron-containing heterocyclic compound characterized by the presence of a 3-iodophenyl group attached to a dihydronaphthodiazaborinine core. This compound belongs to the class of diazaborinines, which are noted for their unique structural properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula for this compound is C₁₆H₁₂BIN₂, and it has gained attention for its potential interactions with biological targets due to the reactive nature of its boron atom and the iodophenyl group .
This compound can be synthesized through various methods that typically involve the formation of the naphthodiazaborinine core followed by the introduction of the iodophenyl group. It is classified as a heterocyclic compound due to its incorporation of nitrogen and boron atoms within its ring structure. The presence of iodine enhances its reactivity, making it a subject of interest in both academic research and industrial applications .
The synthesis of 2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine generally involves several key steps:
The reaction conditions must be optimized for yield and purity. Common techniques used in laboratory synthesis include:
The molecular structure of 2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine features:
The compound’s molecular weight is approximately 272.42 g/mol, with notable bond angles and lengths that contribute to its unique reactivity profile. The presence of the iodine atom introduces specific steric and electronic effects that can affect how the compound interacts with other molecules .
2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine can undergo several types of chemical reactions:
Common reagents used include:
The mechanism of action for 2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with biological targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules. This interaction is crucial for modulating enzyme activity or inhibiting receptor functions, which may lead to therapeutic effects in biological systems .
This compound typically appears as a crystalline solid. It exhibits stability under controlled conditions but may require specific storage conditions (e.g., cool temperatures) to maintain integrity.
Key chemical properties include:
Relevant data indicate that it has a high purity level (≥98% by gas chromatography), confirming its suitability for scientific applications .
2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several notable applications:
The synthesis of 2-(3-iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine via catalytic dehydrogenation begins with the preparation of dihydro-1,3,2-diazaborolidine precursors. These precursors are synthesized by reacting 1,8-diaminonaphthalene with 3-iodophenylboronic acid in anhydrous toluene under reflux conditions (24-48 hours) with rigorous exclusion of oxygen and moisture [9]. The resulting diazaborolidine intermediate undergoes dehydrogenative aromatization using homogeneous palladium catalysts (typically 5-10 mol% Pd(PPh₃)₄ or Pd(OAc)₂) at elevated temperatures (120-150°C). This critical transformation proceeds through a concerted β-hydride elimination mechanism, facilitated by the electron-deficient boron center activating adjacent C-H bonds [9].
Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (¹¹B NMR) spectroscopy reveals complete conversion within 8-12 hours, with the characteristic upfield shift from δ 28-30 ppm (diazaborolidine) to δ 32-35 ppm (diazaborinine) confirming successful cyclization. Purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2 v/v), yielding the target compound as air-stable red crystals (45-60% yield). The catalytic efficiency depends critically on ligand selection, with bulky phosphine ligands (e.g., tri-tert-butylphosphine) suppressing protodeboronation side reactions [9].
Table 1: Catalytic Dehydrogenation Reaction Parameters
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Pd(PPh₃)₄ (5 mol%) | 120 | 12 | 58% | <5% |
Pd(OAc)₂ (10 mol%) | 150 | 8 | 45% | 15-20% |
Pd/t-Bu₃P (5 mol%) | 130 | 10 | 62% | <3% |
This methodology exploits the electrophilic activation of boron-halogen bonds for subsequent reductive cyclization. Synthesis commences with the preparation of 2-halo-1,3,2-diazaborolium salts through quaternization of 2-(3-iodophenyl)-1,3,2-diazaborolidine with methyl iodide or iodoethane in acetonitrile at 80°C for 14 hours [1]. The resulting crystalline halodiazaborolium salts (characterized by ¹¹B NMR resonances at δ -5 to 0 ppm) undergo reduction using sodium amalgam (Na/Hg) or lithium naphthalenide in tetrahydrofuran (THF) at -78°C to 25°C [1].
The reduction mechanism involves single-electron transfer (SET) to the boron center, generating a boryl radical intermediate that undergoes intramolecular C-N bond formation. Strict temperature control (-78°C) is essential to prevent dimerization side reactions, with higher temperatures (>0°C) leading to >30% yield reduction. Reaction progress is monitored by electron paramagnetic resonance (EPR) spectroscopy, showing characteristic radical signals at g ≈ 2.002. Workup involves aqueous quenching and extraction with dichloromethane, followed by recrystallization from acetonitrile to afford analytically pure product (57-70% yield) [1]. Key advantages include functional group tolerance and preservation of the iodoaryl substituent without competitive dehalogenation.
Table 2: Reduction Conditions and Product Yields
Reducing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
Sodium amalgam | -78 → 25 | 4 | 57% | 97.2% |
Lithium naphthalenide | -78 | 1.5 | 70% | 98.5% |
Sodium borohydride | 25 | 12 | <5% | N/A |
The most direct route to 2-(3-iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine employs in situ lithiation of N,N'-bis(3-iodophenyl)-1,4-diazabutadiene precursors. These precursors are synthesized by condensing glyoxal with two equivalents of 3-iodoaniline in ethanol with acetic acid catalysis (70°C, 6 hours). Subsequent dilithiation occurs using n-butyllithium (2.2 equiv) in THF at -40°C, forming a deep red dianion solution [9].
Cyclocondensation proceeds by adding boron trichloride (1.05 equiv) in hexane dropwise to the dianion solution, maintaining temperatures below -30°C to prevent electrophilic degradation of the iodoaryl groups. The reaction mixture warms gradually to 25°C over 12 hours, during which ¹¹B NMR monitoring shows intermediate formation at δ 10-12 ppm (BCI₂ adduct) that converts to the characteristic diazaborinine signal at δ 32 ppm after aqueous workup. Critical to success is the chelation effect of the naphthalene 1,8-diamine system, which templates the cyclization despite steric constraints from the 3-iodophenyl substituents [9]. Purification employs recrystallization from toluene/hexane mixtures, yielding 65-75% of product with <0.5% residual lithium salts.
Table 3: Cyclocondensation Optimization Parameters
Lithiation Base | Boron Source | Solvent System | Yield (%) |
---|---|---|---|
n-BuLi | BCl₃ | THF/hexane | 72% |
t-BuLi | BBr₃ | THF | 68% |
LDA | B(OMe)₃ | THF/toluene | <10% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9